molecular formula C22H18FN5O B12712581 2-ethyl-5-(5-fluoro-1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one CAS No. 192189-27-8

2-ethyl-5-(5-fluoro-1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

Cat. No.: B12712581
CAS No.: 192189-27-8
M. Wt: 387.4 g/mol
InChI Key: CTZQRKLSJGUVRV-UHFFFAOYSA-N
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Description

2-ethyl-5-(5-fluoro-1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[94003,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one is a complex organic compound that features a unique combination of indole and tetrazatricyclo structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-5-(5-fluoro-1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The fluorination of the indole ring can be achieved using electrophilic fluorinating agents such as Selectfluor .

The tetrazatricyclo structure is then introduced through a series of cyclization reactions. The final step involves the coupling of the indole and tetrazatricyclo moieties under controlled conditions, often using palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of more efficient catalysts for the coupling reactions .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-5-(5-fluoro-1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-ethyl-5-(5-fluoro-1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-5-(5-fluoro-1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors, including serotonin receptors, which can modulate neurotransmitter activity . The tetrazatricyclo structure may enhance the compound’s binding affinity and specificity .

Properties

CAS No.

192189-27-8

Molecular Formula

C22H18FN5O

Molecular Weight

387.4 g/mol

IUPAC Name

2-ethyl-5-(5-fluoro-1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

InChI

InChI=1S/C22H18FN5O/c1-3-28-20-14(5-4-10-24-20)22(29)27(2)19-9-8-18(26-21(19)28)16-12-25-17-7-6-13(23)11-15(16)17/h4-12,25H,3H2,1-2H3

InChI Key

CTZQRKLSJGUVRV-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC=N2)C(=O)N(C3=C1N=C(C=C3)C4=CNC5=C4C=C(C=C5)F)C

Origin of Product

United States

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